BMS-846372

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

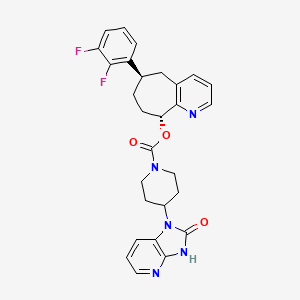

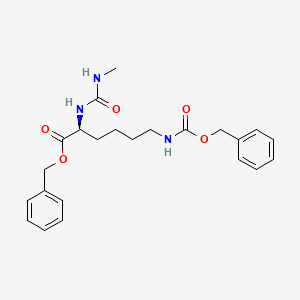

BMS-846372 is a small molecule calcitonin gene-related peptide receptor antagonist developed by Bristol Myers Squibb. It is primarily investigated for its potential in treating migraines by inhibiting the calcitonin gene-related peptide receptor, which plays a significant role in migraine pathophysiology .

Wissenschaftliche Forschungsanwendungen

BMS-846372 has several scientific research applications, including:

Wirkmechanismus

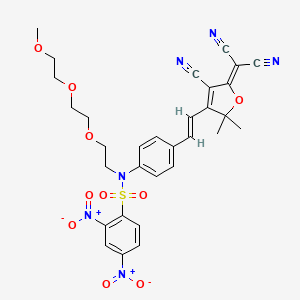

BMS-846372, also known as [(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, is a potent and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor .

Target of Action

The primary target of this compound is the CGRP receptor . This receptor is a family B G-protein-coupled receptor (GPCR), composed of the Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity Modifying Protein 1 (RAMP1) .

Mode of Action

As a CGRP receptor antagonist, this compound binds to the CGRP receptor and prevents the binding of the CGRP, a 37 amino-acid peptide . This peptide is an extremely potent vasodilator and has been implicated in the pathogenesis of migraine .

Biochemical Pathways

The CGRP receptor is widely distributed in the nervous system . The blockade of this receptor by this compound can affect neural processes and the potential roles of peripheral and central sensitization in the neurobiology of headache .

Pharmacokinetics

This compound has good oral bioavailability in rat, dog, and cynomolgus monkeys . Its overall attractive preclinical properties include strong (>50% inhibition) exposure-dependent in vivo efficacy .

Result of Action

The result of this compound’s action is the alleviation of pain in migraineurs without the cardiovascular side effects associated with the use of triptans . This is due to its strong exposure-dependent in vivo efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BMS-846372 involves an enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione, followed by a palladium-catalyzed alpha-arylation reaction to form the key carbon-carbon bond. This process sets the absolute and relative stereochemistry of the compound . The synthetic route is designed to be efficient and scalable, making it suitable for large-scale production .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The process includes chemo- and enantioselective reduction steps, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

BMS-846372 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohol intermediates to ketones using Swern oxidation.

Reduction: Enantioselective reduction of cyclohepta[b]pyridine-5,9-dione.

Substitution: Palladium-catalyzed alpha-arylation to form carbon-carbon bonds.

Common Reagents and Conditions

Swern Oxidation: Utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) for the oxidation of alcohols to ketones.

Palladium-Catalyzed Reactions: Employs palladium catalysts for alpha-arylation reactions.

Major Products Formed

The major products formed from these reactions include the key intermediates and the final compound, this compound, with high enantiomeric purity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Telcagepant: Another calcitonin gene-related peptide receptor antagonist with a similar mechanism of action.

Olcegepant: A compound with a similar target but different chemical structure.

Uniqueness

BMS-846372 is unique due to its high oral bioavailability and strong in vivo efficacy in preclinical models. It also exhibits a favorable pharmacokinetic profile, making it a promising candidate for further clinical development .

Eigenschaften

IUPAC Name |

[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNYPRIWWJSQTR-UZUQRXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C[C@@H]1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of BMS-846372 and how does it relate to the treatment of migraines?

A: this compound acts as a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] CGRP is a neuropeptide implicated in the pathophysiology of migraines, with elevated levels observed during migraine attacks. By blocking CGRP receptors, this compound inhibits the effects of CGRP, potentially preventing or alleviating migraine symptoms. []

Q2: What are the key structural features of this compound and how do they contribute to its activity?

A: The asymmetric synthesis of this compound and its major metabolite has been described, highlighting the importance of the substituted cyclohepta[b]pyridine ring system. [] An efficient enantioselective synthesis further emphasized the significance of a chemo- and enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione and a Pd-catalyzed α-arylation reaction to achieve the specific stereochemistry essential for its activity. []

Q3: What is known about the pharmacokinetic profile of this compound?

A: Preclinical studies have demonstrated that this compound exhibits good oral bioavailability in various species, including rats, dogs, and cynomolgus monkeys. [] This suggests that the compound is well-absorbed after oral administration and is distributed effectively in the body.

Q4: What evidence supports the efficacy of this compound in preclinical models of migraine?

A: this compound displayed promising efficacy in a marmoset migraine model, showing strong (>50% inhibition) exposure-dependent in vivo efficacy. [] This suggests that the compound's ability to reduce migraine-related symptoms is related to its concentration in the body, further supporting its potential as a migraine treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)